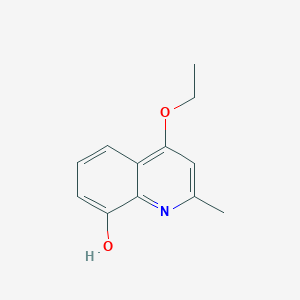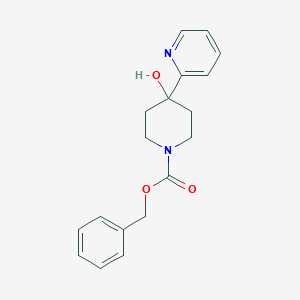
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate, also known as BHPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHPP is a piperidine-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Wissenschaftliche Forschungsanwendungen
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and inflammation research. In neuroscience, Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit anti-tumor effects, and may be useful in the development of new cancer therapies. In inflammation research, Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate is not fully understood, but it is believed to act through a variety of pathways. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of MMPs. In vivo studies have shown that Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate can reduce inflammation, protect against oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in lab experiments is its versatility. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit a range of biological activities, and may be useful in a variety of research fields. However, one limitation of using Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in lab experiments is its potential toxicity. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit cytotoxic effects at high concentrations, and care should be taken when handling and using Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate. One area of interest is the development of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate, and to explore its potential applications in other research fields such as inflammation and cardiovascular disease.
Eigenschaften
CAS-Nummer |
161610-16-8 |
|---|---|
Produktname |
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate |
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
benzyl 4-hydroxy-4-pyridin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c21-17(23-14-15-6-2-1-3-7-15)20-12-9-18(22,10-13-20)16-8-4-5-11-19-16/h1-8,11,22H,9-10,12-14H2 |
InChI-Schlüssel |
CNTQPTBRKWUGFU-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=N2)O)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCC1(C2=CC=CC=N2)O)C(=O)OCC3=CC=CC=C3 |
Synonyme |
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

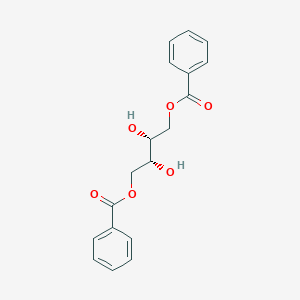

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
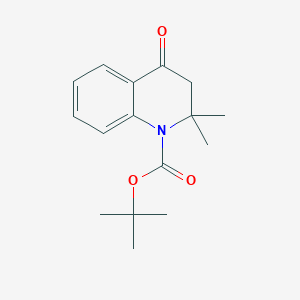
![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)
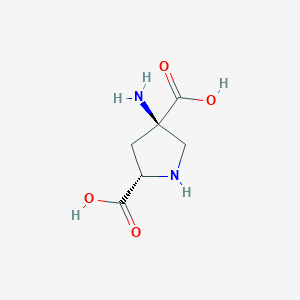
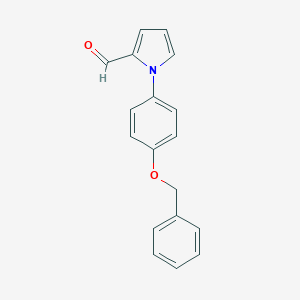
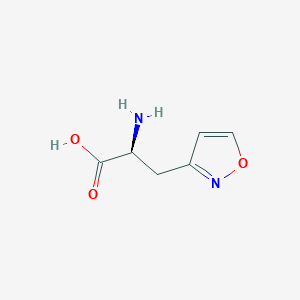
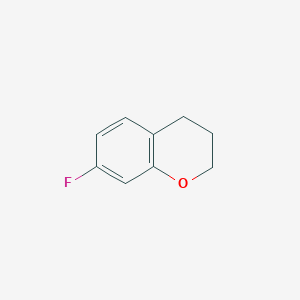
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
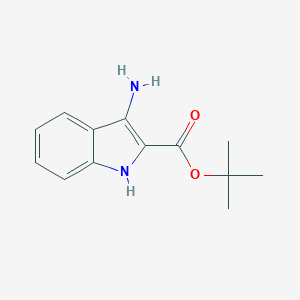
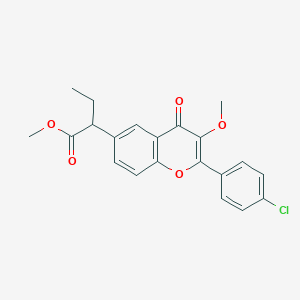
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
